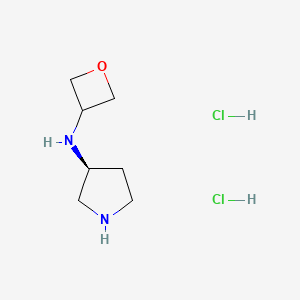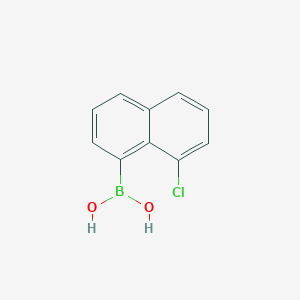
(8-Chloronaphthalen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(8-Chloronaphthalen-1-yl)boronic acid” is an inhibitor that prevents the synthesis of proteins . It is a diastereomer of 8-chloroquinazoline, which has been shown to be effective in treating tumors .
Synthesis Analysis
“this compound” can be synthesized from 1,3,5-trimethoxybenzene and naphthalene boronic acid . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8BClO2 . The molecular weight is 206.43 g/mol .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are extensively used as building blocks intermediates in organic chemistry reactions . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.35±0.1 g/cm3 . The boiling point is predicted to be 413.7±37.0 °C .Wirkmechanismus
Target of Action
(8-Chloronaphthalen-1-yl)boronic acid is primarily an inhibitor that prevents the synthesis of proteins
Mode of Action
The compound interacts with its targets by binding to them and inhibiting their function. This interaction results in the prevention of protein synthesis
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein synthesis. By inhibiting protein synthesis, the compound can affect various downstream effects, potentially including cell growth and proliferation
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a protein synthesis inhibitor. By preventing protein synthesis, the compound can potentially affect cell growth and proliferation
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (8-Chloronaphthalen-1-yl)boronic acid is its versatility in various applications. It can be easily synthesized and has good stability under various conditions. However, one of the limitations of this compound is its low solubility in non-polar solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on (8-Chloronaphthalen-1-yl)boronic acid. One of the areas of interest is its potential as a fluorescent sensor for metal ions. Another area of interest is its potential as a building block for the synthesis of new organic compounds with unique properties. Additionally, there is potential for this compound to be used in catalysis and materials science. Further research is needed to fully understand the properties and potential applications of this compound.
Conclusion:
In conclusion, this compound is a versatile organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it a valuable building block for the synthesis of new organic compounds and a potential sensor for metal ions. Further research is needed to fully understand the properties and potential applications of this compound.
Synthesemethoden
The synthesis of (8-Chloronaphthalen-1-yl)boronic acid involves the reaction of 8-chloronaphthalene with boronic acid in the presence of a catalyst such as palladium. The reaction takes place under mild conditions and produces the desired compound in good yield. This method has been optimized by various researchers to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
(8-Chloronaphthalen-1-yl)boronic acid has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in transition metal-catalyzed cross-coupling reactions. Furthermore, this compound has been studied for its potential as a fluorescent sensor for metal ions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(8-chloronaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKQJVVXANSQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2305022-53-9 |
Source


|
| Record name | (8-chloronaphthalen-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2914608.png)



![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride](/img/structure/B2914616.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2914618.png)
![3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride](/img/structure/B2914619.png)
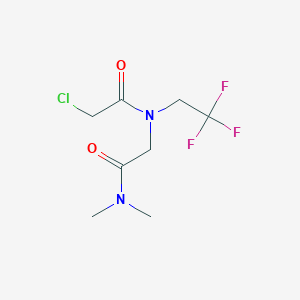
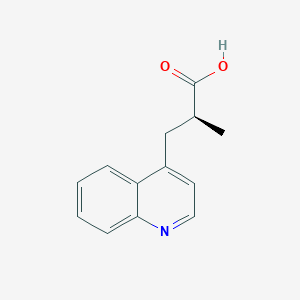

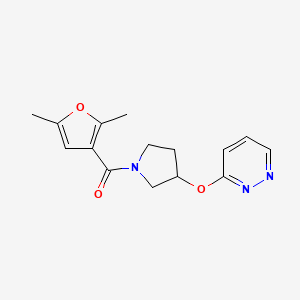
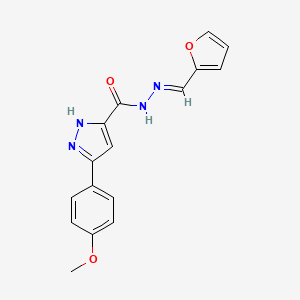
![2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2914627.png)
